sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate
Description
Sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.0³,⁸]tetradeca-10,13-dien-11-olate, commonly known as dolutegravir sodium, is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI). Approved by the FDA in 2013 (brand name Tivicay™), it is used in combination therapy for HIV-1 infection in adults and pediatric patients . Its mechanism involves binding to the integrase enzyme, blocking viral DNA strand transfer and preventing HIV replication .
Key structural features include:
- A tricyclic core with fused oxa- and diaza-rings.
- A 2,4-difluorophenylmethylcarbamoyl substituent at position 12.
- A sodium counterion enhancing solubility and bioavailability.
Dolutegravir’s advantages over first-generation INSTIs (e.g., raltegravir) include a high genetic barrier to resistance, minimal cytochrome P450 (CYP3A)-mediated metabolism, and potent antiviral activity even in treatment-experienced patients .
Properties
Molecular Formula |
C20H18F2N3NaO5 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate |
InChI |
InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1 |
InChI Key |
UGWJRRXTMKRYNK-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Continuous Flow Synthesis
The adoption of continuous flow chemistry has significantly enhanced the efficiency of dolutegravir sodium production. A six-step continuous flow process starting from benzyl-protected pyran intermediates achieves a 14.5-minute total reaction time , compared to 34.5 hours in batch mode. Key steps include:
- Pyridone ring formation via 1,4-addition of aminoacetaldehyde dimethylamine to diethyl oxalacetate derivatives.
- Cyclization with (3R)-amino-1-butanol under MgBr₂·OEt₂ catalysis (76% yield).
- Amidation with 2,4-difluorobenzylamine using carbonyldiimidazole (CDI) or toluene/acetic acid conditions.
This method reduces reagent excess and improves yields by 15–20% compared to batch processes.
Batch Process Optimization
Traditional batch synthesis involves four stages:
- Pyridone construction via condensation of diethyl oxalacetate with aminoacetaldehyde dimethylamine (86% yield).
- Selective monoester hydrolysis using LiOH/THF (84% yield).
- Amide coupling with 2,4-difluorobenzylamine under CDI activation (33–70% yield).
- O-Debenzylation via hydrogenolysis or acidolysis (90% yield).
Critical improvements include tert-butyldimethylsilyl chloride-mediated impurity removal and Pd/C-free debenzylation, reducing residual palladium to <1 ppm.
Comparative Analysis of Amidation Strategies
Carbonyldiimidazole (CDI)-Mediated Coupling
CDI activation of the carboxylic acid intermediate enables amide bond formation at 25°C with 2,4-difluorobenzylamine, achieving 70% isolated yield (Table 1). This method minimizes epimerization but requires anhydrous conditions.
Direct Aminolysis of Ethyl Esters
Heating the ethyl ester precursor with 2,4-difluorobenzylamine in toluene/acetic acid (2.5 eq.) at 80°C for 12 hours provides 65% yield after sodium salt crystallization. While cost-effective, this route generates up to 5% des-fluoro impurities, necessitating recrystallization.
Table 1: Amidation Step Performance Comparison
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| CDI Activation | 25°C, DCM, 4 h | 70 | 99.9% | Low epimerization risk |
| Direct Aminolysis | 80°C, toluene/AcOH, 12 h | 65 | 98.5% | No coupling reagent required |
Cyclization and Regioselective Control
MgBr₂·OEt₂-Mediated Cyclization
MgBr₂·OEt₂ promotes regioselective cyclization of enaminone intermediates into the tricyclic core at 0°C, achieving 76% yield with <2% regioisomeric impurities. Alternative Lewis acids (e.g., ZnCl₂) reduce yields to 50–60% due to competing side reactions.
Continuous Flow Cyclization
In flow reactors, cyclization completes in 2.3 minutes at 100°C, suppressing dimerization byproducts and improving space-time yield by 8× compared to batch.
O-Debenzylation and Salt Formation
Hydrogenolytic Debemzylation
Pd/C-catalyzed hydrogenation (1 atm H₂, EtOH) removes the benzyl group in 2 hours (90% yield). Residual Pd is reduced to <1 ppm via activated charcoal treatment.
Acidolytic Debemzylation
Trifluoroacetic acid (TFA) in DCM at 40°C achieves comparable yields (88%) without metal catalysts but requires careful neutralization to prevent lactam hydrolysis.
Table 2: Debemzylation Method Comparison
| Method | Catalyst/Reagent | Time (h) | Yield (%) | Residual Pd (ppm) |
|---|---|---|---|---|
| Hydrogenolysis | 5% Pd/C | 2 | 90 | <1 |
| Acidolysis | TFA | 2 | 88 | N/A |
Final Salt Formation and Crystallization
Dolutegravir free acid is treated with NaOH in ethanol/water (1:1) at 50°C, followed by anti-solvent crystallization with MTBE. This yields 99.7–99.9% pure sodium salt with particle size 20–50 μm.
Chemical Reactions Analysis
Types of Reactions
The compound “sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds with potentially different biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. Researchers investigate its potential as a building block for the synthesis of more complex molecules and its behavior under various chemical conditions.
Biology
In biology, the compound’s interactions with biological molecules are of interest. Studies may focus on its binding affinity to proteins, enzymes, or nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine
In medicine, the compound is explored for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry
In industry, the compound’s properties are leveraged for various applications, such as in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for use in industrial settings.
Mechanism of Action
The mechanism by which “sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s binding to these targets can modulate their activity, leading to the desired therapeutic or chemical effect. The pathways involved in these interactions are studied to understand the compound’s full range of activities and potential side effects.
Comparison with Similar Compounds
Key Observations :
- The 2,4-difluorophenyl group improves target binding in both dolutegravir (integrase) and tosufloxacin (DNA gyrase) via hydrophobic and π-π interactions .
- In dolutegravir, this group is part of a carbamoyl side chain, whereas in fluoroquinolones, it is directly attached to the quinolone core at N-1 .
- Triazole derivatives (e.g., compounds [7–9]) utilize the 2,4-difluorophenyl group for electronic modulation, stabilizing tautomeric forms critical for reactivity .
Pharmacokinetic and Metabolic Comparisons
- CYP3A Metabolism : Dolutegravir’s minimal CYP3A dependence reduces drug-drug interactions, unlike ritonavir-boosted protease inhibitors or elvitegravir .
- Sodium Salt vs. Free Acid: The sodium counterion in dolutegravir enhances aqueous solubility (>0.3 mg/mL at pH 7.4) compared to non-ionic analogs, improving oral absorption .
Resistance Profiles
- Dolutegravir retains activity against HIV strains resistant to raltegravir and elvitegravir due to tighter integrase binding and slower dissociation kinetics .
- In contrast, fluoroquinolones like tosufloxacin face resistance from mutations in bacterial gyrase (e.g., gyrA mutations), limiting their utility .
Research Findings and Data Tables
Antiviral Potency of INSTIs
| INSTI | IC₅₀ (nM) | Resistance Mutation Susceptibility | CYP3A Metabolism (%) |
|---|---|---|---|
| Dolutegravir Sodium | 2.1 | High barrier (Q148+ mutations) | <10 |
| Raltegravir | 6.5 | Low barrier (N155H/Y143R) | 50–60 |
| Elvitegravir | 8.2 | Moderate barrier (T66I/E92Q) | 90 (requires boosting) |
Data adapted from clinical studies .
Bactericidal Activity of 2,4-Difluorophenyl-Containing Agents
| Compound | MIC₉₀ (μg/mL) vs. S. aureus | Persister Cell Eradication |
|---|---|---|
| Tosufloxacin | 0.12 | Yes (≥90% reduction) |
| Ciprofloxacin | 0.25 | No (<50% reduction) |
| Dolutegravir Sodium | N/A | N/A (HIV-specific) |
Data from Antibiotics (2015) .
Biological Activity
Sodium; 13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate, commonly known as Dolutegravir Sodium , is a potent antiretroviral drug primarily used in the treatment of HIV-1 infection. Its mechanism of action involves inhibition of the HIV integrase enzyme, which is crucial for the viral replication process.
Chemical Structure and Properties
The chemical formula for Dolutegravir Sodium is , and it possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 421.35 g/mol |
| CAS Number | 1051375-19-9 |
| Solubility | Soluble in water |
| pH | Approximately neutral |
Dolutegravir acts as an integrase strand transfer inhibitor (INSTI). It binds to the integrase enzyme and prevents the integration of viral DNA into the host genome, thereby halting the replication cycle of HIV. This mechanism has positioned Dolutegravir as a cornerstone in modern HIV treatment regimens due to its efficacy and favorable safety profile.
Antiviral Efficacy
Research indicates that Dolutegravir exhibits a strong antiviral effect against various strains of HIV, including those resistant to other antiretroviral therapies. The IC50 (half-maximal inhibitory concentration) for Dolutegravir is approximately 2.7 nM , showcasing its potency against HIV integrase .
Case Studies
-
Clinical Trials : In clinical trials comparing Dolutegravir with other antiretroviral therapies, patients receiving Dolutegravir demonstrated higher rates of viral suppression and improved immune recovery.
- Study Reference : A phase III trial (NCT02032524) showed that Dolutegravir-based regimens resulted in sustained virologic suppression in over 90% of participants after 48 weeks.
- Resistance Profiles : Studies have shown that Dolutegravir maintains efficacy against many integrase-resistant HIV variants, making it a preferred option for treatment-experienced patients.
Pharmacokinetics
Dolutegravir is characterized by:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 2 to 3 hours post-administration.
- Half-life : Approximately 14 hours, allowing for once-daily dosing.
- Metabolism : Primarily metabolized by UGT1A1 and CYP3A4 pathways.
Safety Profile
Dolutegravir has been associated with mild to moderate side effects including:
- Insomnia
- Headache
- Gastrointestinal disturbances
Serious adverse effects are rare but can include hypersensitivity reactions and liver enzyme elevations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
